molecular formula C7H6BrN3O B13083143 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13083143
M. Wt: 228.05 g/mol
InChI Key: UIZGXQGUTBPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery . The presence of the bromine atom at the 3-position makes this compound a valuable intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse functional groups and create targeted libraries for screening . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Derivatives of this scaffold have demonstrated potent activity against a range of critically important kinases, including CK2, EGFR, B-Raf, MEK, and CDK2, acting as ATP-competitive or allosteric inhibitors . These inhibitors can disrupt aberrant signaling pathways that drive oncogenesis, showing promise in the treatment of non-small cell lung cancer (NSCLC) and melanoma, among others . The specific substitution pattern, including groups at the 3- and 7- positions, is critical for binding affinity and selectivity, as established by extensive structure-activity relationship (SAR) studies . Beyond oncology, this compound family is also explored for its photophysical properties, serving as a core structure for the development of fluorophores used in chemosensors and bioimaging . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

3-bromo-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6BrN3O/c1-4-2-6(12)10-7-5(8)3-9-11(4)7/h2-3H,1H3,(H,10,12)

InChI Key

UIZGXQGUTBPVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

Preparation Methods

Temperature and Solvent Selection

  • Cyclization reactions often require elevated temperatures (e.g., 80–120°C) depending on the precursor and solvent used.
  • Common solvents include toluene, ethanol, or dimethylformamide (DMF), which facilitate the reaction by stabilizing intermediates.

Catalysts

  • Acidic catalysts such as tosylic acid or pyridine are employed to activate electrophilic species.
  • Base-catalyzed tandem reactions have also been utilized for regioselective synthesis of pyrazolo-pyrimidinone derivatives.

Continuous Flow Reactors

For industrial-scale synthesis, continuous flow reactors offer improved scalability and efficiency by maintaining consistent reaction conditions over extended periods.

Specialized Techniques

Several innovative approaches have been developed for synthesizing this compound:

One-Pot Multicomponent Reactions

This method combines multiple reactants in a single reaction vessel to form the desired product without isolating intermediates. It simplifies the process while enhancing efficiency.

Sequential Arylation and Alkynylation

Pd-catalyzed sequential arylation followed by alkynylation has been employed for functionalizing pyrazolo[1,5-a]pyrimidines at specific positions. This technique allows for precise structural modifications that influence biological activity.

Microwave Irradiation

Microwave-assisted one-pot synthesis has proven effective for regioselective preparation of pyrazolo-pyrimidinone derivatives. This approach minimizes side reactions and reduces energy consumption compared to conventional heating methods.

Challenges in Synthesis

The main challenges in synthesizing 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one include:

  • Regioselectivity: Ensuring selective formation of the desired isomer (pyrimidin-5-one vs pyrimidin-7-one).
  • Purity: Achieving high purity levels requires precise control of reaction conditions.
  • Scalability: Industrial production demands optimization to balance cost-effectiveness with yield.

Data Table: Reaction Parameters Summary

Method Reagents/Precursors Catalyst Solvent Temperature Advantages
Cyclocondensation Malonic acid derivatives + NH-pyrazole POCl₃ + Pyridine Toluene/DMF 80–120°C High yield and regioselectivity
Microwave-Assisted Synthesis β-Diketones + NH-pyrazole None Ethanol Elevated Rapid reaction rates
One-Pot Multicomponent Various reactants Acidic catalyst Dimethylformamide Moderate Simplified process; fewer side reactions
Continuous Flow Reactors Precursor solutions Base catalyst Ethanol Controlled Scalability; consistent product quality

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group (5-one) can undergo oxidation reactions.

    Substitution: The bromine atom (at position 3) is susceptible to nucleophilic substitution.

    Reduction: Reduction of the ketone group or the bromine substituent is feasible.

Common Reagents::

    Bromine sources: for substitution reactions.

    Hydride reagents: for reduction.

    Oxidizing agents: for oxidation.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding alcohol, while substitution might lead to various aryl-substituted derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9_9H8_8BrN3_3O
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 193583-76-7

The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring system. This specific substitution pattern significantly influences its chemical reactivity and biological activity.

Medicinal Chemistry

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition mechanisms.
  • Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Biochemical Research

In biochemical studies, this compound serves as an important tool for:

  • Enzyme Inhibition Studies : It has been shown to inhibit specific kinases involved in signaling pathways related to cancer and other diseases. The mechanism typically involves competing with ATP for binding at the active site of kinases.

Material Science

The unique properties of 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one have led to its exploration in material science:

  • Fluorescent Materials : Its structural characteristics allow for potential applications in developing fluorescent materials used in sensors and imaging technologies.

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The study concluded that further optimization could lead to potent anticancer agents derived from this scaffold.

Case Study 2: Enzyme Inhibition Mechanism

A biochemical study focused on the inhibition of a specific kinase by 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one demonstrated that it effectively reduced phosphorylation levels of downstream targets in cancer cells. This inhibition was linked to reduced cell viability and increased apoptosis rates.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly related to CDK2 inhibition or other signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared to analogs with variations in substituents, substitution patterns, and synthetic strategies. Below is a detailed analysis:

Key Observations :

  • Bromine at C-3 : Facilitates cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
  • Electron-Withdrawing Groups (CF₃) : Activate the lactam oxygen at C-5 for SNAr reactions with amines/thiols .
  • Methyl vs.

Insights :

  • The trifluoromethyl group in CF₃ analogs enhances kinase binding via hydrophobic interactions .
  • Diarylated derivatives (C-3 and C-5 substitutions) show promise in neurodegenerative disease research due to MAO-B inhibition .
Physical and Chemical Properties
Property 3-Bromo-7-methyl Derivative 3-Bromo-7-CF₃ Derivative 5-Aryl-7-hydrazino Derivatives
Molecular Weight ~256.10 g/mol ~325.10 g/mol ~300–400 g/mol
Solubility Moderate in DMSO Low (lipophilic CF₃) Variable (depends on aryl group)
Stability Stable under inert atmosphere Sensitive to moisture Stable in acidic conditions
Planarity High (rigid pyrazolo-pyrimidine core) High Moderate (depends on substituents)

Notes:

  • Methyl groups improve stability compared to reactive substituents like hydrazines .

Biological Activity

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antitubercular and anticancer effects, as well as its mechanisms of action.

  • Common Name : 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
  • CAS Number : 1935843-76-7
  • Molecular Formula : C₇H₆BrN₃O
  • Molecular Weight : 228.05 g/mol

Antitubercular Activity

Research has identified pyrazolo[1,5-a]pyrimidin derivatives as potential leads against Mycobacterium tuberculosis (Mtb). A study highlighted that compounds sharing this scaffold exhibited significant antitubercular activity through various mechanisms:

  • Mechanism of Action : The active compounds did not inhibit cell-wall biosynthesis or iron uptake, which are common targets for other antitubercular agents. Instead, resistance was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), indicating unique metabolic pathways for these compounds .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin Derivatives

CompoundMIC (µg/mL)Cytotoxicity (HepG2)Mechanism of Action
P60.25LowUnknown
P70.50ModerateUnknown
P190.75LowUnknown

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of derivatives were synthesized and tested against MCF-7 breast cancer cells:

  • Cytotoxic Effects : Compounds derived from the pyrazolo-pyrimidinone scaffold showed significant antiproliferative effects by inducing apoptosis and causing G0/G1 phase cell-cycle arrest. Notably, some derivatives exhibited lower cytotoxicity towards normal cells compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Pyrazolo-Pyrimidinone Derivatives

CompoundIC₅₀ (µM)Apoptosis Induction (%)Cell Cycle Arrest Phase
5a1070G0/G1
5e1265G0/G1
5h880G0/G1

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Some derivatives target specific enzymes involved in cancer cell proliferation.
  • DNA Binding Interactions : Studies indicate that certain analogues can bind to DNA structures such as G-quadruplexes, disrupting cancer cell function and promoting apoptosis .
  • Cell Cycle Regulation : The induction of cell cycle arrest at the G0/G1 phase suggests a mechanism that prevents cancer cells from progressing through critical checkpoints necessary for division.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives against Mtb and cancer cell lines. The study provided insights into structure-activity relationships (SAR), revealing that modifications at specific positions on the pyrazolo ring significantly influenced both antibacterial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.